
Epiboxidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epiboxidine hydrochloride (CAS: 23239-86-3; Molecular formula: C₁₉H₂₀F₃NO·HCl) is a synthetic compound featuring a piperidine backbone substituted with trifluoromethyl, phenyl, and ethoxy groups . Its SMILES notation (C(c1ccc(cc1)-c2ccc(cc2)OCCN3CCCC3)(F)(F)F.Cl) highlights a trifluoromethylphenyl moiety linked to an ethoxypiperidine ring via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of epiboxidine hydrochloride involves several steps, starting from commercially available starting materials. The key steps include the formation of the isoxazole ring and the subsequent attachment of the azabicycloheptane moiety. The reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Epiboxidine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the isoxazole ring or the azabicycloheptane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield epiboxidine oxides, while reduction reactions may produce reduced forms of epiboxidine .
Scientific Research Applications
Binding Affinity and Mechanism of Action
Epiboxidine hydrochloride has been extensively studied for its binding affinity to various nicotinic acetylcholine receptor subtypes. It is particularly noted for its high affinity for the α4β2 and α7 nicotinic receptors.
- Binding Affinity :
- The compound exhibits a Ki value of 0.4 nM for α4β2 receptors, indicating very high potency compared to other analogs like epibatidine (Ki = 0.6 nM) and ABT-418 (Ki = 1.33 nM) .
- In functional assays, epiboxidine demonstrates equipotency to epibatidine at α3β4(5) receptors and significantly higher potency than ABT-418 .
Analgesic Properties
This compound has been investigated for its analgesic properties, showing potential as a non-opioid pain relief agent.
- Antinociceptive Activity :
Neuroprotective Effects
Research indicates that epiboxidine may possess neuroprotective properties, which could have implications for neurodegenerative diseases.
- Mechanisms of Neuroprotection :
Cognitive Enhancement
Given its action on nicotinic receptors, this compound has been evaluated for cognitive enhancement.
- Cognitive Function Studies :
Radiolabeling and Imaging Applications
Epiboxidine has been utilized in radiolabeling studies for imaging purposes.
- Imaging Studies :
- Radiolabeled analogs of epibatidine have been developed for use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) studies to visualize nicotinic receptor activity in vivo .
- This application is critical for understanding receptor distribution and function in various neurological conditions.
Mechanism of Action
Epiboxidine hydrochloride exerts its effects by binding to nicotinic acetylcholine receptors, specifically the α3β4 and α4β2 subtypes. This binding leads to the activation of these receptors, resulting in the modulation of neurotransmitter release and neuronal excitability. The molecular targets include the nicotinic acetylcholine receptors, and the pathways involved are related to cholinergic signaling .
Comparison with Similar Compounds
Structural and Functional Comparison with Related Compounds
Piperidine-Based Hydrochlorides
Piperidine derivatives are common in pharmaceuticals due to their bioavailability and CNS activity. Below is a comparative analysis of Epiboxidine hydrochloride with other piperidine-containing hydrochlorides:
Table 1: Structural and Physicochemical Comparison
Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Structural Features |
---|---|---|---|---|
This compound | C₁₉H₂₀F₃NO·HCl | 395.83 g/mol | Trifluoromethyl, ethoxy, piperidine | Aromatic rings, halogenated substituent |
Methylphenidate Related Compound A | C₁₃H₁₇NO₂·HCl | 255.74 g/mol | Piperidine, carboxylic acid | Smaller backbone, no halogenation |
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl | C₁₆H₂₂ClNO₃ | 311.81 g/mol | Benzyl, ester, ketone | Oxo group, ester functionality |
Piperidine Hydrochloride | C₅H₁₂ClN | 121.61 g/mol | Simple piperidine | No substituents, minimal complexity |
Key Observations:
Halogenation: Epiboxidine’s trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-halogenated analogs like Methylphenidate Related Compound A .
Functional Groups : Ethoxy and ester groups in Epiboxidine and Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl may influence hydrolysis rates in vivo, affecting bioavailability .
Comparison with Non-Piperidine Hydrochlorides
While structurally distinct, other hydrochlorides provide context for understanding Epiboxidine’s uniqueness:
Table 2: Broader Hydrochloride Compound Comparison
Compound Name | Molecular Formula | Key Features | Potential Applications |
---|---|---|---|
Memantine Hydrochloride | C₁₂H₂₁N·HCl | Adamantane backbone | Alzheimer’s therapy |
Tetracycline Hydrochloride | C₂₂H₂₅ClN₂O₈ | Tetracyclic system | Antibacterial agent |
Amitriptyline Hydrochloride | C₂₀H₂₃N·HCl | Tricyclic antidepressant | Mood disorder treatment |
Key Observations:
Complexity vs. Simplicity : Epiboxidine’s multi-substituted piperidine contrasts with simpler amines like Memantine, which relies on an adamantane structure for NMDA receptor antagonism .
Therapeutic Targets : Unlike antibiotics (e.g., Tetracycline HCl) or antidepressants (e.g., Amitriptyline HCl), Epiboxidine’s fluorine-rich structure may target nicotinic acetylcholine receptors (nAChRs), similar to other piperidine analogs .
Biological Activity
Epiboxidine hydrochloride is a synthetic compound that serves as a potent and selective agonist for nicotinic acetylcholine receptors (nAChRs). This article delves into its biological activity, including binding affinities, pharmacological effects, and comparative toxicity profiles with related compounds.
- Molecular Formula : C₁₀H₁₅ClN₂O
- Molecular Weight : 214.69 g/mol
- CAS Number : 862909-67-9
Binding Affinity
This compound exhibits high affinity for various nAChR subtypes, particularly the α4β2 and α7 receptors. The following table summarizes its binding affinities compared to related compounds:
Compound | Receptor Type | Binding Affinity (K_i, nM) |
---|---|---|
This compound | α4β2 | 0.46 |
α7 | 6.0 | |
Epibatidine | α4β2 | 0.04 |
α7 | 0.02 | |
ABT-418 | α4β2 | 30 |
α7 | 200 |
The binding affinity of epiboxidine for the rat α4β2 receptor is recorded at Ki=0.46nM, while for the human variant it is Ki=1.2nM . This indicates a significant selectivity towards the α4β2 subtype compared to the α7 subtype.
In Vitro Studies
In vitro studies demonstrate that this compound stimulates ion flux in neuronal cells. It has been shown to activate PC12 cells, which are derived from a pheochromocytoma of the rat adrenal medulla, exhibiting an effective concentration (EC50) of 0.18μM for sodium influx . Additionally, it has shown activity against the α3β4 nAChR with a Ki=19nM .
In Vivo Studies
In vivo experiments indicate that this compound possesses notable analgesic properties. A study reported that a dose of 20μg/kg administered intraperitoneally resulted in significant pain relief in mice . Higher doses of 50 and 100mg/kg also demonstrated substantial antinociceptive effects in hot plate tests .
Toxicity Profile
Compared to its parent compound, epibatidine, this compound has a markedly lower toxicity profile. While epibatidine is known for its high toxicity and narrow therapeutic window, epiboxidine exhibits reduced adverse effects in animal models . This enhanced safety profile makes it a candidate for further pharmacological exploration.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Fitch et al. (2004) explored the synthesis and nicotinic activity of various epiboxidine analogs, confirming their high affinity for nAChRs .
- Badio et al. (1997) synthesized epiboxidine and assessed its activity at nAChRs, finding it nearly equipotent to epibatidine but significantly less toxic .
- Dallanoce et al. (2012) conducted detailed binding studies that reinforced the selectivity of epiboxidine for the α4β2 receptor over other subtypes .
Q & A
Basic Research Questions
Q. What are the validated protocols for synthesizing and purifying Epiboxidine hydrochloride in academic laboratories?
this compound synthesis typically involves multi-step organic reactions, including nucleophilic substitution and salt formation. Key steps include:
- Reaction optimization : Adjusting solvent polarity (e.g., ethanol/water mixtures) and temperature to maximize yield .
- Purification : Column chromatography or recrystallization using solvents like ethanol, with purity confirmed via HPLC (>98% by area normalization) .
- Salt formation : Hydrochloride salt generation via HCl gas bubbling in anhydrous ether, followed by lyophilization .
- Validation : FTIR and NMR (¹H/¹³C) to confirm structural integrity, and elemental analysis to verify stoichiometry .
Q. Which analytical methods are recommended for quantifying this compound in biological matrices?
Validated methods include:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use reverse-phase C18 columns with mobile phases like 0.1% formic acid in acetonitrile/water. Detection limits as low as 0.1 ng/mL in plasma .
- High-Performance Liquid Chromatography (HPLC) : UV detection at 254 nm, retention time ~8.2 minutes, with calibration curves spanning 1–100 µg/mL .
- Validation parameters : Specificity (no matrix interference), linearity (R² > 0.99), and intra-day precision (<5% RSD) .
Q. How should researchers design in vitro assays to assess Epiboxidine’s receptor-binding affinity?
- Radioligand displacement assays : Use [³H]-epibatidine as a competitive ligand in neuronal membrane preparations. Calculate IC₅₀ values via nonlinear regression .
- Cell-based assays : Transfect HEK-293 cells with human α4β2 nicotinic acetylcholine receptors. Measure fluorescence polarization or calcium influx (Fluo-4 dye) .
- Controls : Include atropine (negative control) and nicotine (positive control) to validate assay specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in Epiboxidine’s reported agonist vs. antagonist effects at nicotinic receptors?
Conflicting data often arise from receptor subtype specificity or experimental conditions. Strategies include:
- Subtype-specific assays : Compare α4β2 vs. α7 receptor responses using selective antagonists (e.g., methyllycaconitine for α7) .
- Dose-response refinement : Test a wider concentration range (e.g., 10⁻¹²–10⁻⁴ M) to identify biphasic effects .
- Meta-analysis : Pool data from multiple studies to assess heterogeneity via I² statistics, adjusting for variables like cell line or buffer composition .
Q. What methodologies address variability in Epiboxidine’s dose-response curves across in vivo models?
- Population pharmacokinetics (PopPK) : Use nonlinear mixed-effects modeling (e.g., NONMEM) to account for interspecies differences in metabolism .
- Sensitivity analysis : Vary parameters like bioavailability or half-life in simulations to identify critical drivers of variability .
- In vivo microdialysis : Measure real-time neurotransmitter release (e.g., dopamine in striatum) to correlate pharmacokinetic and pharmacodynamic profiles .
Q. How can mechanistic studies elucidate Epiboxidine’s off-target effects on muscarinic receptors?
- Molecular docking : Simulate binding poses in M1/M3 receptor homology models using software like AutoDock Vina. Validate with site-directed mutagenesis .
- Transcriptomic profiling : RNA-seq of treated neuronal cells to identify differentially expressed genes (e.g., CHRM1/CHRM3) .
- Knockout models : Use CRISPR-Cas9-modified cell lines lacking specific receptors to isolate off-target pathways .
Q. What experimental designs optimize Epiboxidine’s stability in aqueous formulations for long-term studies?
- Factorial design : Test pH (4–7), temperature (4–25°C), and excipients (e.g., cyclodextrins) to minimize hydrolysis. Assess degradation via accelerated stability testing (40°C/75% RH for 6 months) .
- Excipient screening : Use viscosity-reducing agents like pyridoxine hydrochloride (0.0004% w/v) to enhance solubility without altering stability .
Q. What advanced models are suitable for studying Epiboxidine’s chronic toxicity in preclinical research?
- Organ-on-chip systems : Liver-chip models to simulate metabolite-induced hepatotoxicity over 28-day exposure .
- Transcriptomics : RNA-seq of liver/kidney tissues to identify pathways like oxidative stress (e.g., NRF2/KEAP1) or apoptosis (CASP3) .
- Bile-cannulated rodents : Quantify enterohepatic recirculation to assess cumulative toxicity .
Methodological Guidance
- Data validation : Cross-check findings against primary literature and use tools like PubChem or Reaxys for spectral comparisons .
- Ethical compliance : Adhere to institutional SOPs for chemical handling, including PPE requirements and waste disposal .
- Conflict resolution : Engage peer review and pre-register hypotheses to mitigate confirmation bias .
Properties
Molecular Formula |
C10H15ClN2O |
---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
5-[(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-yl]-3-methyl-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-6-4-10(13-12-6)8-5-7-2-3-9(8)11-7;/h4,7-9,11H,2-3,5H2,1H3;1H/t7-,8-,9+;/m0./s1 |
InChI Key |
NSMIYECGCNTSSS-CTERPIQNSA-N |
Isomeric SMILES |
CC1=NOC(=C1)[C@H]2C[C@@H]3CC[C@H]2N3.Cl |
Canonical SMILES |
CC1=NOC(=C1)C2CC3CCC2N3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.